molecular formula C7H5Cl2N3S B1222283 4,7-Dichloro-2-hydrazino-1,3-benzothiazole CAS No. 872696-06-5

4,7-Dichloro-2-hydrazino-1,3-benzothiazole

Cat. No.: B1222283
CAS No.: 872696-06-5
M. Wt: 234.11 g/mol
InChI Key: RRAGSBRZTNXWEH-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-hydrazino-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 7 on the benzothiazole ring, and a hydrazine group at position 2.

Biochemical Analysis

Biochemical Properties

(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, have been reported to inhibit enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase . These interactions are crucial for the compound’s biological activities, including its antimicrobial and anti-inflammatory effects.

Cellular Effects

(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition can lead to anti-inflammatory effects by reducing inflammation and pain. Additionally, the compound’s interaction with DNA gyrase and other enzymes can disrupt bacterial cell processes, contributing to its antimicrobial properties .

Molecular Mechanism

The molecular mechanism of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase by binding to their active sites, thereby preventing their normal function . This inhibition disrupts essential cellular processes, leading to antimicrobial and anti-inflammatory effects. Additionally, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation

Dosage Effects in Animal Models

The effects of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s metabolism includes processes such as oxidation, reduction, and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can influence metabolic flux and metabolite levels, further impacting cellular functions.

Transport and Distribution

The transport and distribution of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by factors such as its solubility, molecular size, and affinity for cellular components.

Subcellular Localization

The subcellular localization of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:

4,7-dichloro-2-aminobenzothiazole+hydrazine hydrateThis compound\text{4,7-dichloro-2-aminobenzothiazole} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4,7-dichloro-2-aminobenzothiazole+hydrazine hydrate→this compound

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Comparison with Similar Compounds

Uniqueness: 4,7-Dichloro-2-hydrazino-1,3-benzothiazole is unique due to the presence of both chlorine atoms and a hydrazine group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound for developing new antimicrobial and anti-tubercular agents .

Properties

IUPAC Name

(4,7-dichloro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGSBRZTNXWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284001
Record name 4,7-Dichloro-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-06-5
Record name 4,7-Dichloro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872696-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-2-hydrazinylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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